

# Crisugabalin: An In-depth Analysis of Early-Phase Clinical Trial Safety Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Crisugabalin** (also known as HSK16149) is a novel, selective oral y-aminobutyric acid (GABA) analogue under development for the treatment of neuropathic pain, including diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN). As a gabapentinoid, its mechanism of action is similar to that of pregabalin and gabapentin, involving the binding to the  $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels. This binding modulates calcium influx in the central nervous system, which in turn reduces the release of excitatory neurotransmitters. Preclinical studies have suggested that **crisugabalin** possesses a wider therapeutic index and a more favorable neurotoxicity profile compared to pregabalin, with significantly lower brain tissue exposure. This whitepaper provides a comprehensive overview of the safety data from early-phase clinical trials of **crisugabalin**, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

### **Mechanism of Action**

**Crisugabalin** exerts its analgesic effects by selectively binding to the  $\alpha 2\delta$ -1 subunit of presynaptic voltage-gated calcium channels in the central nervous system. This high-affinity binding inhibits calcium influx into neurons, leading to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P. This modulation of neuronal excitability is believed to be the primary mechanism underlying its efficacy in treating neuropathic pain.



**Crisugabalin** has demonstrated a 23-fold greater selectivity for the  $\alpha 2\delta$ -1 subunit compared to pregabalin.



Click to download full resolution via product page

Caption: Crisugabalin's Mechanism of Action

### **Pharmacokinetics**

Pharmacokinetic studies have revealed key characteristics of **crisugabalin**. In single and multiple ascending dose studies, both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) showed a dose-proportional relationship in the dose range of 5-120 mg and 15-80 mg, respectively. The elimination half-life (t1/2) of **crisugabalin** is reported to be between 3.7 and 6.4 hours. The drug accumulates only slightly after multiple administrations.

A Phase I study investigated the pharmacokinetics in subjects with varying degrees of renal impairment. The results indicated that as renal function declines, the half-life of **crisugabalin** is prolonged, and plasma exposure increases.

Table 1: Pharmacokinetic Parameters of a Single 20 mg Oral Dose of **Crisugabalin** in Subjects with Renal Impairment



| Renal Function<br>Category | N | Mean Cmax<br>Increase vs.<br>Normal | Mean AUC0-inf<br>Increase vs.<br>Normal |
|----------------------------|---|-------------------------------------|-----------------------------------------|
| Normal                     | 8 | -                                   | -                                       |
| Mild Impairment            | 8 | 6.00%                               | 14.63%                                  |
| Moderate Impairment        | 8 | 13.83%                              | 119.57%                                 |
| Severe Impairment          | 8 | 21.63%                              | 272.61%                                 |

Based on these findings, dosage adjustments are recommended for patients with a glomerular filtration rate (GFR) below 60 mL/min.

## **Clinical Safety Data**

Early-phase clinical trials have consistently demonstrated that **crisugabalin** is generally well-tolerated. The majority of treatment-emergent adverse events (TEAEs) reported were of mild to moderate severity.

# Phase 2/3 Trial in Diabetic Peripheral Neuropathic Pain (DPNP)

A multicenter, randomized, double-blind, placebo- and active-controlled Phase 2/3 trial evaluated the efficacy and safety of **crisugabalin** (40 mg/day and 80 mg/day) over a 13-week treatment period in 596 patients with DPNP.

Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs) in a Phase 2/3 DPNP Trial

| Adverse Event | Crisugabalin Group (n=68) |  |
|---------------|---------------------------|--|
| Dizziness     | 13.2% (9/68)              |  |
| Somnolence    | 8.8% (6/68)               |  |



Safety assessments from this trial indicated a low incidence of serious adverse events and no significant increase in dropout rates among participants receiving **crisugabalin** compared to placebo.

### Phase 3 Trial in Postherpetic Neuralgia (PHN)

A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of **crisugabalin** (40 mg/d and 80 mg/d) in 366 adults with PHN over a 12-week period.

Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs) in a Phase 3 PHN Trial

| Adverse Event<br>Category | Crisugabalin 40<br>mg/d (n=121) | Crisugabalin 80<br>mg/d (n=121) | Placebo (n=124) |
|---------------------------|---------------------------------|---------------------------------|-----------------|
| Common TEAEs              | Dizziness,                      |                                 |                 |
|                           | Hyperuricemia,                  |                                 |                 |
|                           | Weight gain,                    |                                 |                 |
|                           | Somnolence,                     |                                 |                 |
|                           | Hyperlipidemia,                 |                                 |                 |
|                           | Hypertriglyceridemia,           |                                 |                 |
|                           | Blood                           |                                 |                 |

 To cite this document: BenchChem. [Crisugabalin: An In-depth Analysis of Early-Phase Clinical Trial Safety Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12431374#early-phase-clinical-trial-data-on-crisugabalin-safety]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com